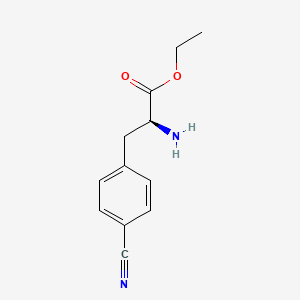![molecular formula C6H12ClNO B13497002 [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a bicyclic amine derivative that has been studied for its potential applications in various scientific fields. The compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-3-azabicyclo[31One common method involves the photochemical decomposition of substituted pyrazolines, which allows for the formation of the bicyclic structure under mild conditions . The reaction conditions often include the use of light as a catalyst and can be performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the bicyclic ring system.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of N-substituted derivatives.
Scientific Research Applications
[(1S,5S)-3-azabicyclo[31
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitrogen atom and hydroxyl group can form hydrogen bonds with target molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(1S,5S)-3-azabicyclo[310]hexan-1-yl]methanol hydrochloride is unique due to the presence of both a hydroxyl group and a bicyclic ring system
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI Key |
ULAWEAQFJOWZSR-IBTYICNHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)CO.Cl |
Canonical SMILES |
C1C2C1(CNC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
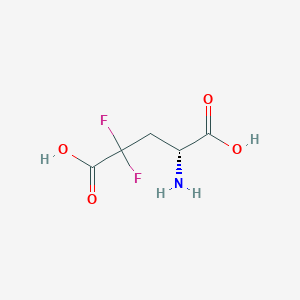
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
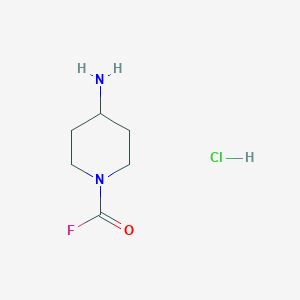


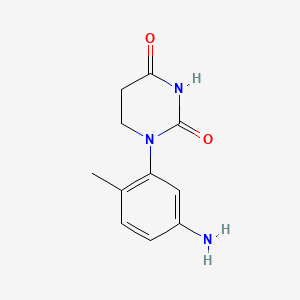
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)
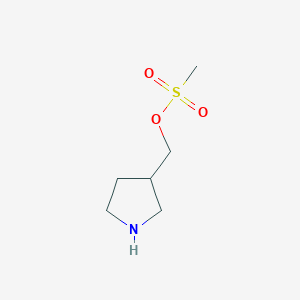


![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)
